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Technical Support Center: Managing EDTA
Concentration in PCR
This technical support center provides troubleshooting guidance and frequently asked

questions to help researchers, scientists, and drug development professionals address issues

related to EDTA-induced inhibition of Taq polymerase in PCR experiments.

Troubleshooting Guide: PCR Failure or Low Yield
Due to EDTA
This guide provides solutions to common problems encountered when EDTA is suspected of

inhibiting a PCR reaction.

Q1: My PCR failed or has a very low yield. How do I know if EDTA is the culprit?

A1: EDTA is a common inhibitor in PCR because it chelates Magnesium ions (Mg²⁺), an

essential cofactor for Taq DNA polymerase.[1] Suspect EDTA inhibition if:

You are using DNA templates stored in a standard TE buffer (which typically contains 1 mM

EDTA).[2]

Your DNA purification method includes EDTA-containing buffers.[3]
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You observe inconsistent results with templates that are otherwise known to work.

To confirm, you can run a control reaction with a DNA template known to be free of EDTA.

Q2: I've confirmed EDTA is inhibiting my PCR. What are my options to rescue the experiment?

A2: You have three primary strategies to overcome EDTA inhibition. The best approach

depends on the concentration of your DNA template and the specifics of your experiment.

Option A: Dilute the DNA Template. This is the simplest method if you have a high

concentration of template DNA. Diluting the template will also reduce the concentration of

EDTA to a non-inhibitory level.[1]

Option B: Add Excess Magnesium Chloride (MgCl₂). Since EDTA inhibits PCR by

sequestering Mg²⁺, you can add more MgCl₂ to your reaction to compensate.[1]

Option C: Remove EDTA from the DNA Sample. This is the most thorough approach and is

recommended for sensitive downstream applications.

The following workflow can help you decide which option to choose:
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Troubleshooting workflow for EDTA inhibition in PCR.
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Experimental Protocols
Protocol 1: Titration of MgCl₂ to Overcome EDTA Inhibition

This protocol provides a framework for optimizing the MgCl₂ concentration in your PCR master

mix when EDTA is present.

Set up a series of PCR reactions. Each reaction should have a different final concentration of

MgCl₂. A recommended starting range is from 1.5 mM to 4.0 mM, in 0.5 mM increments.[1]

Prepare a master mix. This should contain all PCR components except for MgCl₂.

Aliquot the master mix into separate PCR tubes.

Add the appropriate volume of a stock MgCl₂ solution (e.g., 25 mM) to each tube to achieve

the desired final concentration.

Add your DNA template that contains the suspected EDTA contamination.

Include positive and negative controls.

Run the PCR and analyze the results by gel electrophoresis to determine the optimal MgCl₂

concentration.

Protocol 2: Ethanol Precipitation to Remove EDTA

This protocol describes how to precipitate DNA to remove EDTA and other contaminants.

Measure the volume of your DNA sample in a microcentrifuge tube.

Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the DNA sample and mix thoroughly.

[1]

Add 2.5 volumes of cold 100% ethanol. Mix by inverting the tube several times.[1]

Incubate at -20°C for at least 30 minutes. For low DNA concentrations, a longer incubation

(e.g., overnight) can improve recovery.[1]
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Centrifuge at high speed (e.g., 12,000 x g) for 15-30 minutes at 4°C to pellet the DNA.

Carefully decant the supernatant without disturbing the DNA pellet.

Wash the pellet with 70% ethanol. Add a volume of 70% ethanol sufficient to cover the pellet,

then centrifuge for 5 minutes.

Decant the 70% ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.[1]

Resuspend the DNA pellet in an appropriate volume of nuclease-free water or an EDTA-free

buffer (e.g., 10 mM Tris-HCl, pH 8.0).[1]

Frequently Asked Questions (FAQs)
Q1: How does EDTA inhibit PCR?

A1: EDTA's primary inhibitory mechanism is the chelation of divalent cations, particularly Mg²⁺.

[4] Taq DNA polymerase requires free Mg²⁺ as a cofactor for its enzymatic activity.[1] By

binding to Mg²⁺, EDTA makes it unavailable to the polymerase, thus hindering or completely

blocking DNA synthesis.[1] Additionally, research suggests that EDTA can also directly bind to

Taq polymerase, further contributing to its inhibitory effect.[5][6]

Q2: What is the typical concentration of EDTA in common laboratory buffers?

A2: Standard 1x TE buffer, commonly used for DNA storage, typically contains 1 mM EDTA.[2]

A "low TE" or "TE Low EDTA" buffer, which is often recommended for samples intended for

PCR, contains a lower concentration of EDTA, usually 0.1 mM.[2][7]

Q3: At what concentration does EDTA become inhibitory to PCR?

A3: The inhibitory concentration of EDTA can vary depending on the specific PCR conditions.

However, as a general guideline, a concentration of 0.5 mM EDTA can significantly reduce the

yield of the PCR product, and a concentration of 1 mM EDTA can completely abolish the

reaction.[1][8][9]

Q4: Can I simply add more MgCl₂ to my PCR master mix to counteract the EDTA?
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A4: Yes, adding excess MgCl₂ is a common and effective strategy to overcome EDTA inhibition.

[1] The added Mg²⁺ will saturate the chelating capacity of EDTA, leaving sufficient free Mg²⁺ for

the Taq polymerase. However, it is crucial to optimize the MgCl₂ concentration, as excessively

high levels can also negatively impact the PCR by reducing enzyme fidelity and promoting non-

specific amplification.[1]

Q5: Are there alternatives to using EDTA for storing my DNA?

A5: Yes, if you plan to use your DNA for PCR or other enzymatic reactions, it is advisable to

store it in an EDTA-free solution. Good alternatives include:

Nuclease-free water: Suitable for short-term storage.

Tris buffer (e.g., 10 mM Tris-HCl, pH 8.0): Provides a stable pH environment without the

inhibitory effects of EDTA.[1]

Quantitative Data Summary
The following table summarizes the key concentrations related to EDTA in PCR.

Substance
Typical

Concentration
Effect on PCR Reference(s)

Standard TE Buffer 1 mM EDTA
Can completely inhibit

PCR
[1][2]

Low TE Buffer 0.1 mM EDTA
Generally compatible

with PCR
[2][7]

Inhibitory EDTA

Concentration
≥ 0.5 mM

Significantly reduces

PCR product yield
[1][8][9]

Recommended MgCl₂

in PCR
1.5 - 2.5 mM

Optimal for Taq

polymerase activity
[1]

MgCl₂ Titration Range 1.5 - 4.0 mM
To counteract EDTA

inhibition
[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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